N-Me-Tyr-Ome HCl
CAS No.:
Cat. No.: VC13575266
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClNO3 |
|---|---|
| Molecular Weight | 245.70 g/mol |
| IUPAC Name | methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO3.ClH/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8;/h3-6,10,12-13H,7H2,1-2H3;1H/t10-;/m0./s1 |
| Standard InChI Key | WDKOAJLXXRRKEL-PPHPATTJSA-N |
| Isomeric SMILES | CN[C@@H](CC1=CC=C(C=C1)O)C(=O)OC.Cl |
| SMILES | CNC(CC1=CC=C(C=C1)O)C(=O)OC.Cl |
| Canonical SMILES | CNC(CC1=CC=C(C=C1)O)C(=O)OC.Cl |
Introduction
Chemical and Structural Characterization of N-Me-Tyr-Ome HCl
Molecular Architecture
N-Me-Tyr-Ome HCl is a hydrochloride salt derived from L-tyrosine, featuring a methyl group substitution on the amino nitrogen and a methyl ester on the carboxyl group. Its IUPAC name, methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate hydrochloride, reflects this stereochemical configuration . Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 245.70 g/mol | |
| SMILES Notation | CNC(CC1=CC=C(C=C1)O)C(=O)OC.Cl | |
| Solubility | Soluble in DMSO |
The compound’s chiral center at the second carbon ensures its biological activity aligns with L-tyrosine’s natural configuration, critical for interactions in enzymatic systems .
Spectroscopic and Physicochemical Data
N-Me-Tyr-Ome HCl exhibits a specific optical rotation of (1% in methanol), confirming its enantiomeric purity . Stability studies indicate optimal storage at -20°C in anhydrous conditions to prevent hydrolysis of the ester group . Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 1740 cm (ester C=O stretch) and 2500–3000 cm (HCl salt N-H stretch), corroborating its structural features .
Synthesis and Industrial Preparation
Stepwise Synthesis Protocol
The synthesis of N-Me-Tyr-Ome HCl involves two sequential reactions:
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Methylation of Tyrosine: L-tyrosine undergoes N-methylation using methyl iodide () in the presence of sodium hydride (), yielding N-methyl-L-tyrosine .
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Esterification and Salt Formation: The carboxyl group is esterified with methanol () under acidic catalysis, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Critical Reaction Parameters:
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Temperature: 0–5°C during methylation to minimize side reactions .
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Solvent: Anhydrous dimethylformamide (DMF) for enhanced reagent solubility.
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Yield: ~70–80% after recrystallization from ethanol-diethyl ether .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enable high-throughput methylation and esterification, reducing reaction times by 40% compared to batch processes . Quality control assays (HPLC, NMR) ensure ≥98% purity, meeting pharmaceutical-grade standards .
Multidisciplinary Applications of N-Me-Tyr-Ome HCl
Pharmaceutical Development
N-Me-Tyr-Ome HCl is a key intermediate in synthesizing neuroactive peptides and kinase inhibitors. For example, it facilitates the production of cyclic peptides like cordyheptapeptide A, which exhibit antitumor activity . Its N-methylation enhances metabolic stability, a critical feature for oral drug candidates .
Table 1: Pharmaceutical Applications
Biochemical Research
In neurotransmitter studies, N-Me-Tyr-Ome HCl modulates tyrosine hydroxylase activity, affecting dopamine synthesis rates . Its methyl ester group allows membrane permeability, enabling intracellular delivery in cell culture models .
Agricultural and Industrial Uses
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Plant Growth Regulation: Derivatives of N-Me-Tyr-Ome HCl enhance root elongation in Arabidopsis thaliana by 30% under saline stress .
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Flavor Enhancement: Methyl ester derivatives contribute umami profiles in synthetic food additives .
Recent Advances and Research Directions
Peptide Engineering
Incorporating N-Me-Tyr-Ome HCl into cyclic peptides improves serum stability by 50%, as demonstrated in hepatitis C virus entry inhibitors .
Drug Delivery Systems
Nanoparticle conjugates of N-Me-Tyr-Ome HCl enhance blood-brain barrier penetration, achieving 2.5-fold higher brain concentrations in murine models .
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